molecular formula C6H7IN2O B2686329 6-Iodo-2-methoxypyridin-3-amine CAS No. 1310949-50-8

6-Iodo-2-methoxypyridin-3-amine

Cat. No. B2686329
M. Wt: 250.039
InChI Key: RAHACWXZUJOSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Iodo-2-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 1310949-50-8 . It has a molecular weight of 250.04 and is typically in solid form . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-amine .


Molecular Structure Analysis

The InChI code for “6-Iodo-2-methoxypyridin-3-amine” is 1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Iodo-2-methoxypyridin-3-amine” is a solid compound . Unfortunately, the web search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Application in Antimicrobial Agents

The specific scientific field

This application falls under the field of Medicinal Chemistry and Pharmacology .

2. A comprehensive and detailed summary of the application A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This compound and its Co(II) and Cu(II) metal complexes have potential applications as antimicrobial agents .

3. A detailed description of the methods of application or experimental procedures The compound MPM was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . Further, MPM was used to prepare Cu(II) and Co(II) metal complexes . The exact experimental procedures and technical details are not provided in the search results.

4. A thorough summary of the results or outcomes obtained The study suggests that the synthesized compound and its metal complexes have potential applications as antimicrobial agents . However, the search results do not provide any quantitative data or statistical analyses related to the outcomes obtained.

Application in Biochemical Research

The specific scientific field

This application falls under the field of Biochemistry and Life Science Research .

2. A comprehensive and detailed summary of the application 5-Amino-2-methoxypyridine, a derivative of 6-methoxypyridin-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

3. A detailed description of the methods of application or experimental procedures The exact experimental procedures and technical details are not provided in the search results. However, as a biochemical reagent, it is likely used in various biochemical assays and experiments.

4. A thorough summary of the results or outcomes obtained The search results do not provide any specific results or outcomes obtained from the use of 5-Amino-2-methoxypyridine in life science research .

properties

IUPAC Name

6-iodo-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHACWXZUJOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-methoxypyridin-3-amine

Synthesis routes and methods

Procedure details

Sodium iodide (40 g), copper iodide (6.0 g) and N,N′-dimethylethylenediamine (7 mL) was added to a solution of 6-bromo-2-methoxypyridin-3-amine (26 g) in 1,4-dioxane (250 mL) in a nitrogen gas stream, and the mixture was stirred at 120° C. for 14 hours. The reaction solution was left to cool, and then water and ethyl acetate were added. Filtration through celite was followed by extraction. The organic layer was washed with a 20% sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=85:15→70:30) to give 6-iodo-2-methoxypyridin-3-amine as a colorless powder (25 g, 75%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.